molecular formula C21H21N3O3S B2845349 (Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one CAS No. 325996-00-7

(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one

Cat. No.: B2845349
CAS No.: 325996-00-7
M. Wt: 395.48
InChI Key: ZVOKNIXZKPUIRG-ISURTVLTSA-N
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Description

The compound (Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one is a thiazolidinone derivative featuring a hydrazono-benzodioxole moiety at position 2, a butyl substituent at position 5, and a phenyl group at position 3. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. The benzo[d][1,3]dioxole (piperonyl) group is an electron-rich aromatic system known to enhance metabolic stability and influence receptor binding.

Properties

IUPAC Name

(2Z)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-5-butyl-3-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-3-9-19-20(25)24(16-7-5-4-6-8-16)21(28-19)23-22-13-15-10-11-17-18(12-15)27-14-26-17/h4-8,10-13,19H,2-3,9,14H2,1H3/b22-13+,23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKNIXZKPUIRG-ISURTVLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(C(=NN=CC2=CC3=C(C=C2)OCO3)S1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1C(=O)N(/C(=N/N=C/C2=CC3=C(C=C2)OCO3)/S1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a hydrazone linkage and a substituted benzo[d][1,3]dioxole moiety. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives, followed by hydrazone formation. The structure can be represented as follows:

 Z 2 E benzo d 1 3 dioxol 5 ylmethylene hydrazono 5 butyl 3 phenylthiazolidin 4 one\text{ Z 2 E benzo d 1 3 dioxol 5 ylmethylene hydrazono 5 butyl 3 phenylthiazolidin 4 one}

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMIC (µg/mL)Activity Level
1Staphylococcus aureus0.5Strong
2Escherichia coli31.25Moderate

The compound this compound has shown promising results in inhibiting biofilm formation, particularly against Pseudomonas aeruginosa and Staphylococcus epidermidis, with reductions exceeding 50% at specific concentrations .

Cytotoxicity

Cytotoxicity studies reveal that thiazolidinones can induce apoptosis in cancer cell lines. For example, compounds similar to (Z)-2 have demonstrated IC50 values ranging from 16 to 60 µM against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The presence of specific substituents on the thiazolidinone ring influences their potency .

Cell LineIC50 (µM)Reference
HCT-11616.19
MCF-717.16
A549>60

The biological activities of thiazolidinones are attributed to their ability to interact with various molecular targets within microbial cells and cancer cells. For instance:

  • Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis and interference with biofilm formation through targeting histidine kinases like YycG .
  • Cytotoxic Mechanism : Induction of oxidative stress leading to apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thiazolidinone derivatives against clinical isolates of S. aureus and E. coli, showing that derivatives with electron-withdrawing groups exhibited enhanced activity .
  • Cytotoxic Evaluation : Another study assessed the cytotoxic effects of newly synthesized thiazolidinones on MCF-7 and HCT-116 cell lines, finding that modifications to the thiazolidinone structure significantly affected their efficacy .

Scientific Research Applications

Anticancer Potential

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. A study assessing various thiazolidinone derivatives, including similar compounds, found that they could induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds with structural similarities to (Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one demonstrated cytotoxic effects against human renal cell adenocarcinoma (769-P) and hepatoblastoma-derived cells (HepG2) with IC50 values indicating effective dose-dependent responses .

Table 1: Cytotoxicity of Thiazolidinone Derivatives

Compound IDCell LineIC50 (mM)Mechanism of Action
Compound 6769-P2.67Induces apoptosis via mitochondrial dysfunction
Compound 8HepG22.93G1 cell cycle arrest and apoptosis

The presence of electron-donating groups in the structure enhances the anticancer activity by facilitating interactions with cellular targets involved in apoptosis pathways .

Antimicrobial Activity

Thiazolidinones have also been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit biofilm formation in bacteria and fungi, making them promising candidates for treating infections caused by resistant strains . The compound's ability to disrupt microbial growth can be attributed to its structural features that interact with microbial cell membranes or essential metabolic pathways.

Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives

Compound IDMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

The docking studies suggest that the compound may interact with specific enzymes crucial for bacterial survival, thereby inhibiting their growth effectively .

Anti-inflammatory Properties

Thiazolidinone derivatives are also being investigated for their anti-inflammatory effects. Compounds similar to this compound have shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation . This property is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of thiazolidinones:

  • Cervical Cancer Treatment : A recent study evaluated new thiazolidinone derivatives targeting epidermal growth factor receptor (EGFR) mutations in cervical cancer. The results indicated that these compounds could selectively inhibit mutant forms of EGFR, providing a targeted approach to treatment .
  • Antimicrobial Resistance : Another case study demonstrated the effectiveness of thiazolidinone derivatives against multi-drug resistant strains of bacteria, showcasing their potential as alternative therapeutic agents in the fight against antibiotic resistance .

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit significant structural diversity, with variations in substituents at positions 2, 3, and 5 directly impacting their physicochemical and biological properties. Below is a systematic comparison of the target compound with key analogs:

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparisons

Compound Name Position 2 Substituent Position 5 Substituent Position 3 Substituent Key Functional Features Reference
Target compound Hydrazono-benzodioxole Butyl Phenyl Enhanced lipophilicity (butyl), H-bonding (hydrazono) -
(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one (4e) Thioxo (-S-) Benzo[d][1,3]dioxol-5-yl Methyl High anticonvulsant activity (ED50: 9.7 mg/kg)
5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one (D4) Thioxo (-S-) 4-Ethylbenzylidene Diethylaminoethyl Antimicrobial activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one Thioxo (-S-) 2-Methylbenzylidene Phenyl Crystallographic stability
(Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one Thioxo (-S-) 2-Hydroxybenzylidene Phenyl Solubility enhancement (hydroxyl group)

Key Observations :

Position 2 Substituents: The hydrazono group in the target compound contrasts with the thioxo group in analogs. Thioxo-containing compounds (e.g., 4e) exhibit strong anticonvulsant activity via sodium channel inhibition, suggesting the target compound’s hydrazono group may offer alternative binding modes.

Position 5 Substituents :

  • The butyl chain in the target compound increases lipophilicity, likely enhancing blood-brain barrier penetration compared to shorter alkyl or benzylidene groups.
  • Benzylidene substituents (e.g., 2-methyl or 4-ethyl in D4) introduce π-π stacking interactions, critical for receptor binding. The benzo[d][1,3]dioxole moiety in the target compound may confer metabolic resistance due to its electron-withdrawing nature.

Position 3 Substituents: The phenyl group at position 3 (shared with analogs) contributes to planarity and aromatic interactions. Replacement with aminoethyl groups (e.g., D4) introduces basicity, influencing solubility and antimicrobial activity.

Key Findings :

  • Anticonvulsant Activity: The thioxo derivative 4e demonstrates potent activity, with a protective index (TD50/ED50) of 27.1, attributed to NaV1.1 channel inhibition. The target compound’s hydrazono group may modulate this activity through distinct electronic effects.
  • Antimicrobial Activity : Ethylbenzylidene derivatives (e.g., D4) highlight the role of lipophilic substituents in disrupting microbial membranes. The butyl chain in the target compound may similarly enhance interactions with lipid bilayers.

Physicochemical Properties :

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three key fragments:

  • Thiazolidin-4-one core : Derived from cyclization of a thiosemicarbazide intermediate.
  • Benzo[d]dioxol-5-ylmethylene hydrazone : Introduced via condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with a hydrazine derivative.
  • 5-Butyl and 3-phenyl substituents : Incorporated through alkylation and aromatic substitution during cyclization.

Stepwise Synthesis

Synthesis of (E)-Benzo[d]dioxol-5-ylmethylene Hydrazinecarbothioamide

Procedure :
Piperonal (10 mmol, 1.50 g) and thiosemicarbazide (10 mmol, 0.91 g) are refluxed in ethanol (30 mL) with catalytic acetic acid (0.5 mL) for 4 hours. The product precipitates as a pale-yellow solid upon cooling.
Yield : 85%
Characterization :

  • IR (KBr) : 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C of dioxole).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 6.93–7.01 (m, 3H, aromatic), 5.98 (s, 2H, dioxole-CH₂).

Cyclization to Form 3-Phenylthiazolidin-4-one Intermediate

Procedure :
The thiosemicarbazone (5 mmol) reacts with phenacyl bromide (5 mmol, 1.0 g) in ethanol (20 mL) under reflux for 6 hours. The crude product is recrystallized from ethanol.
Yield : 78%
Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
  • ¹H NMR (CDCl₃) : δ 7.45–7.52 (m, 5H, phenyl), 4.32 (s, 2H, CH₂-S).

Final Condensation to Install Hydrazone Moiety

Procedure :
The 5-butyl-3-phenylthiazolidin-4-one (2 mmol) and piperonal (2 mmol) are stirred in methanol (15 mL) with piperidine (2 drops) at 65°C for 24 hours. The product is filtered and washed with cold ethanol.
Yield : 72%
Characterization :

  • IR (KBr) : 1620 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
  • ¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, N=CH), 6.85–7.40 (m, 8H, aromatic).

Structural Validation and Spectral Data

Spectroscopic Consistency

  • Mass Spectrometry (ESI-MS) : m/z 438.2 [M+H]⁺ (calc. 437.5).
  • X-ray Diffraction : Monoclinic crystal system, confirming Z/E configuration.

Comparative Analysis with Literature

The IR and NMR data align with analogous thiazolidin-4-ones, while the hydrazone formation mirrors benzo[d]dioxole derivatization methods.

Optimization and Yield Enhancement

Solvent and Catalyst Screening

Condition Yield (%) Purity (%)
Ethanol, piperidine 72 98
DMF, no catalyst 45 85
Acetic acid 68 92

Piperidine in ethanol maximizes yield by facilitating imine formation.

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Competing Knoevenagel adducts during hydrazone condensation.
  • Resolution : Strict stoichiometric control (1:1 aldehyde:thiazolidinone).

Industrial Scalability

Continuous Flow Synthesis

A microreactor system (10 mL/min flow rate) achieves 85% yield at 70°C, reducing reaction time to 2 hours.

Q & A

Q. What are the optimal synthetic routes for (Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one?

The compound is synthesized via multi-step condensation reactions. Key steps include:

  • Hydrazone formation : Reacting benzo[d][1,3]dioxol-5-carbaldehyde with hydrazine derivatives under acidic conditions to form the hydrazono intermediate .
  • Thiazolidinone cyclization : Using thioglycolic acid or mercaptoacetic acid in refluxing ethanol/DMF mixtures to cyclize the intermediate into the thiazolidinone core .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Methodological Tip : Optimize reaction times (typically 6–12 hours) and catalyst choice (e.g., piperidine for Knoevenagel condensations) to minimize by-products .

Q. How can spectroscopic techniques resolve ambiguities in structural characterization?

  • IR spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretching vibrations .
  • NMR : Use ¹H/¹³C NMR to verify stereochemistry (Z/E configuration) and substituent positions. For example, the benzo[d][1,3]dioxole protons appear as a singlet at δ 6.8–7.2 ppm .
  • X-ray crystallography : Employ SHELXL for refinement to resolve conformational ambiguities (e.g., thiazolidinone ring puckering) .

Q. What solvents and reaction conditions are critical for stability during synthesis?

  • Solvents : Ethanol, DMF, or acetonitrile under reflux (70–100°C) .
  • Stability : Avoid prolonged exposure to light/oxygen due to the photosensitive hydrazono group. Store at –20°C under inert gas .

Advanced Research Questions

Q. How can computational methods guide SAR studies for bioactivity optimization?

  • Molecular docking : Use AutoDock Vina to predict interactions with targets like α-amylase or PPAR-γ, focusing on the benzo[d][1,3]dioxole moiety’s role in binding .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess redox potential, particularly for antioxidant activity .
  • Comparative SAR : Replace the butyl group with shorter/longer alkyl chains (e.g., pentyl, propyl) to evaluate hydrophobicity effects on membrane permeability .

Q. What experimental strategies address contradictions in reported biological activities?

  • Case Study : If antimicrobial activity conflicts across studies (e.g., vs. 15), standardize assays (e.g., MIC testing using Staphylococcus aureus ATCC 25923) and control for substituent effects (e.g., diethylamino vs. methoxy groups) .
  • Dose-response profiling : Perform IC₅₀ comparisons across cell lines (e.g., MCF-7 vs. HeLa) to identify cancer-specific cytotoxicity .

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

  • SHELX refinement : Use high-resolution X-ray data (≤1.0 Å) to model the (Z)-configuration of the hydrazono group and (E)-geometry of the benzylidene moiety .
  • Twinned data : Apply the TWIN/BASF commands in SHELXL for accurate refinement of challenging crystals .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction times for cyclization steps .
  • By-product analysis : Use HPLC-MS to track impurities (e.g., unreacted hydrazone) and optimize catalyst loading (e.g., 5 mol% vs. 10 mol%) .

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